Aluminum salicylate

描述

属性

CAS 编号 |

15479-57-9 |

|---|---|

分子式 |

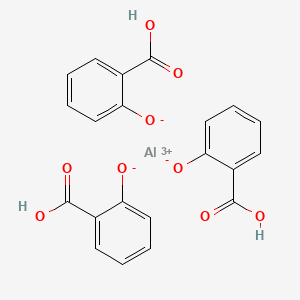

C21H15AlO9 |

分子量 |

438.3 g/mol |

IUPAC 名称 |

bis[(2-hydroxybenzoyl)oxy]alumanyl 2-hydroxybenzoate |

InChI |

InChI=1S/3C7H6O3.Al/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |

InChI 键 |

GQSZLMMXKNYCTP-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Al+3] |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)O[Al](OC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)O |

产品来源 |

United States |

Synthetic Methodologies for Aluminum Salicylate Compounds and Derivatives

Direct Synthesis Approaches: Solvothermal and Hydrothermal Techniques

Direct synthesis methods provide straightforward routes to aluminum salicylate (B1505791) compounds. Among these, solvothermal and hydrothermal techniques are notable for their ability to produce crystalline materials by reacting precursors in a solvent at elevated temperatures and pressures.

Hydrothermal synthesis involves using water as the solvent in a sealed, heated vessel, such as an autoclave. wikipedia.org A foundational method for preparing basic aluminum salicylate involves the reaction of a molecular mixture of aluminum hydroxide (B78521) and salicylic (B10762653) acid stirred in hot water. google.com Warming the aqueous suspension facilitates the reaction, leading to the formation of the desired salt, which can then be isolated by filtration. google.com While this traditional method operates at atmospheric pressure, the principles align with hydrothermal approaches. More advanced hydrothermal syntheses, such as those used for other aluminum-organic frameworks, utilize higher temperatures (e.g., 210 °C) to drive the crystallization of specific structures. academie-sciences.fr These processes can yield highly ordered materials, though reaction times must be carefully controlled to prevent the decomposition of the desired product into less complex aluminum oxides or hydroxides. academie-sciences.fr

Solvothermal synthesis is a similar process but employs a non-aqueous solvent. wikipedia.org This technique allows for a wider range of reaction conditions and can influence the resulting product's morphology and properties. wikipedia.org For aluminum-containing coordination polymers, solvents like dimethylformamide (DMF) have been shown to significantly affect the final structure. researchgate.net In the context of this compound, reacting an aluminum source, such as an aluminum alkoxide, with salicylic acid in an alcohol or another organic solvent under solvothermal conditions could provide a pathway to novel crystalline phases not accessible through aqueous routes.

Precipitation Methods for Controlled Crystallization of this compound

Precipitation is a common and effective technique for isolating this compound from a solution. The controlled nature of precipitation allows for manipulation of the product's physical characteristics.

A well-established method involves the reaction of an aluminum alkoxide, such as aluminum isopropoxide, with salicylic acid or its derivatives in a suitable organic solvent like isopropyl alcohol or toluene (B28343). google.comgoogle.com The this compound compound is formed in the solution, and its precipitation is subsequently induced by the gradual addition of a non-solvent or a reagent that lowers its solubility, typically water. google.com This process yields the product as a filterable solid. For instance, mono-hydroxy aluminum di-acetylsalicylate can be precipitated from an isopropanol (B130326) solution of aluminum isopropylate and aspirin (B1665792) by the careful addition of water. google.com

Another precipitation approach begins with different starting materials. The reaction between an aqueous solution of an aluminum salt (e.g., aluminum sulfate) and a salicylate salt (e.g., sodium salicylate) can lead to the precipitation of this compound. However, achieving a homogeneous product with a constant composition via this route can be challenging. google.com A more reliable method involves suspending aluminum hydroxide in hot water and slowly adding powdered salicylic acid. The resulting basic this compound is then filtered and dried. google.com

Co-precipitation has also been utilized to create related materials, such as Mg-Al layered double hydroxides (LDHs) intercalated with salicylate. This involves precipitating the hydroxides from an aqueous solution of magnesium and aluminum nitrate (B79036) salts, followed by an anion exchange to incorporate the salicylate. nih.gov

Novel Synthetic Pathways for Specific this compound Polymorphs

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with distinct physical properties. mdpi.com The synthesis of specific polymorphs of this compound is crucial for controlling its characteristics. The primary method for discovering and isolating polymorphs is through crystallization under varied conditions.

The choice of solvent is a critical factor. Studies on other salicylic acid derivatives have demonstrated that recrystallization from different solvents—such as methanol (B129727), acetonitrile (B52724), ethanol/acetone mixtures, or tetrahydrofuran—can yield distinct polymorphs. mdpi.com This principle is directly applicable to this compound, where a systematic screening of solvents could reveal new crystalline structures.

Furthermore, solvothermal synthesis is a powerful tool for targeting specific polymorphs that may not form under standard conditions. wikipedia.org The unique temperature, pressure, and solvent environment within an autoclave can guide the self-assembly of molecules into thermodynamically or kinetically favored crystal lattices that differ from those obtained by conventional precipitation. wikipedia.org Variations in the structure of related ionic cocrystals of lithium salicylate have been shown to arise from different molecular conformations and packing arrangements, which can be influenced by the synthesis and slurry conditions. nih.gov

Optimization of Reaction Parameters for Yield and Purity in this compound Synthesis

Optimizing reaction parameters is essential for maximizing the yield and ensuring the high purity of the final this compound product. Key variables include the choice of reactants, reaction temperature, pH, solvent, and reaction duration.

The selection of reactants significantly impacts the reaction pathway. For example, reacting salicylic acid with an aluminum alcoholate in a mixed water-alkanol system can produce substantially quantitative yields of hydroxy aluminum disalicylate. google.com In contrast, direct precipitation from aluminum salts and sodium salicylate may result in an inhomogeneous product. google.com

Temperature is another critical parameter. Warming is often used to favor the reaction between aluminum hydroxide and salicylic acid. google.com In hydrothermal synthesis, temperature and reaction time are finely tuned; for instance, the synthesis of the aluminum-organic framework MIL-69 is optimized at 210 °C for 16 hours to achieve a maximal yield of 75% and avoid the formation of impurities like boehmite (AlO(OH)). academie-sciences.fr

The pH of the reaction medium must also be controlled. In a continuous precipitation process for salicylic acid from its sodium salt, maintaining a pH between 1.8 and 2.5 is crucial for obtaining the desired crystal form. google.com For the synthesis of aluminum-salicylate complexes in aqueous solutions, the pH determines the species present and the reaction rate. researchgate.net

The table below summarizes key reaction parameters and their observed effects on the synthesis of this compound and related compounds.

| Parameter | Effect on Synthesis | Research Finding |

| Temperature | Influences reaction rate and product stability. | Warming favors the reaction of Al(OH)₃ with salicylic acid. google.com In hydrothermal synthesis, a specific temperature (210°C) maximizes yield and prevents decomposition. academie-sciences.fr |

| Reactants | Determines the reaction pathway and product homogeneity. | Aluminum alcoholates reacting with salicylic acid give quantitative yields. google.com Mixing aluminum sulfate (B86663) and sodium salicylate can result in an inhomogeneous product. google.com |

| Solvent | Affects solubility, reaction medium, and final product structure. | A water/alkanol mixture is effective for reacting aluminum alcoholates. google.com The choice of solvent can lead to different polymorphs in salicylic acid derivatives. mdpi.com |

| pH | Controls species in solution and product formation. | Maintaining pH between 1.8 and 2.5 is key in continuous precipitation of salicylic acid. google.com |

| Reaction Time | Critical for maximizing yield and preventing side reactions. | A 16-hour reaction time was optimal for the hydrothermal synthesis of MIL-69; longer times led to decomposition. academie-sciences.fr |

Synthesis of Substituted Salicylate Aluminum Complexes for Structure-Reactivity Studies

The synthesis of aluminum complexes with substituted salicylates is a key area of research for understanding how electronic and steric effects influence the structure, stability, and reactivity of the resulting coordination compounds. These studies often involve reacting an aluminum(III) source with a salicylic acid molecule that has been modified with various functional groups.

The general synthetic approach involves the chelation of aluminum(III) by variously substituted salicylic acids. nih.gov The equilibria of complex formation can be investigated using techniques such as potentiometry, UV-visible spectrophotometry, and ¹H NMR spectroscopy to determine the stability constants of the complexes formed in solution. nih.gov For example, the effects of electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro) substituents in positions ortho and para to the phenolic group have been evaluated. nih.gov

Analogous synthetic strategies have been employed for other metals, such as zirconium, where zirconium(IV) propoxide is reacted with substituted salicylic acids (e.g., 3-methylsalicylic acid, 5-chlorosalicylic acid, 5-nitrosalicylic acid) in an alcohol solvent. researchgate.net A similar approach can be applied to aluminum, likely using aluminum alkoxides like aluminum isopropoxide as the metal source. google.comgoogle.com

Research has shown that for salicylic acids, the resulting pAl values (a measure of the metal complex stability) are significantly influenced by the substituents. nih.gov These structure-reactivity studies are fundamental for designing aluminum complexes with tailored properties for various applications.

The table below lists examples of substituted salicylic acids that have been used to study complex formation with aluminum and other metals.

| Substituent Group | Position on Salicylate | Metal Ion Studied | Purpose of Study |

| Methoxy | ortho, para | Al(III), Fe(III) | To evaluate the effect of electron-donating groups on complex stability. nih.gov |

| Nitro | ortho, para | Al(III), Fe(III) | To evaluate the effect of electron-withdrawing groups on complex stability. nih.gov |

| Methyl | 3-position, 4-position | Zr(IV) | To study the effect of substituents on the structure and catalytic activity of the resulting complexes. researchgate.net |

| Chloro | 5-position | Zr(IV) | To investigate how halogen substituents influence complex properties. researchgate.net |

Advanced Structural Characterization and Solid State Chemistry of Aluminum Salicylate

X-ray Diffraction Analysis of Aluminum Salicylate (B1505791) Crystal Structures

X-ray diffraction (XRD) stands as a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. For aluminum salicylate, XRD studies are crucial for understanding its various forms, including neutral and basic salicylates. google.comdrugfuture.com Different preparation methods can yield distinct crystalline structures. For instance, the neutral this compound, with the formula Al(C₇H₅O₃)₃, and basic forms like dihydroxythis compound, (HO)₂Al(C₇H₅O₃), have been identified. google.comdrugfuture.comncats.io

The crystal structure of these compounds dictates many of their physical and chemical properties. For example, the arrangement of salicylate ligands around the central aluminum ion influences the compound's stability and solubility. google.comgoogle.com While detailed crystallographic data for all forms of this compound is not always readily available in public databases, the literature describes the preparation of different salicylates, such as a basic salicylate prepared from aluminum hydroxide (B78521) and salicylic (B10762653) acid in water, which is noted for its stability. google.com The formation of different complexes, including binuclear aluminum complexes, has also been observed, further highlighting the complexity of this compound's solid-state chemistry. researchgate.net The use of techniques like X-ray absorption spectroscopy (XAS) can provide complementary information on the local coordination environment of the aluminum ion, revealing details about bond lengths and coordination numbers. princeton.edu

Spectroscopic Characterization Techniques for this compound

Spectroscopic methods provide a deeper insight into the molecular structure, bonding, and electronic properties of this compound. A combination of techniques is often employed to gain a complete picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹H and ¹³C NMR are used to characterize the organic salicylate ligand, while ²⁷Al NMR provides direct information about the coordination environment of the aluminum center. ajol.inforsc.orgacs.org

²⁷Al NMR studies have been instrumental in characterizing the speciation of aluminum in the presence of salicylate. acs.orgacs.org The chemical shift in ²⁷Al NMR is highly sensitive to the coordination number and the nature of the ligands bound to the aluminum ion. For instance, hexacoordinated aluminum species typically resonate near 0 ppm relative to [Al(H₂O)₆]³⁺, while tetracoordinated aluminum appears in the range of 50-80 ppm. researchgate.net Studies have shown that in the presence of salicylate, the formation of aluminum-salicylate complexes leads to distinct signals in the ²⁷Al NMR spectrum, allowing for the identification and quantification of different complexed species in solution. acs.orgresearchgate.net The broadening of NMR signals can also provide information about the dynamics of ligand exchange and the formation of polymeric species. acs.org

¹H and ¹³C NMR spectroscopy help to confirm the structure of the salicylate ligand and can indicate how it binds to the aluminum ion. ajol.inforsc.org Changes in the chemical shifts of the aromatic protons and carbons upon complexation can reveal information about the electronic effects of coordination.

Table 1: Representative NMR Data for this compound and Related Species

| Nucleus | Species | Chemical Shift (ppm) | Remarks |

| ²⁷Al | Hexacoordinated Al | ~0 | Typical for Al surrounded by six oxygen atoms. researchgate.net |

| ²⁷Al | Tetracoordinated Al | 50 - 80 | Indicates a different coordination environment. researchgate.net |

| ²⁷Al | Al-Salicylate Complex | Varies | Dependent on the specific complex formed. acs.orgresearchgate.net |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a "fingerprint" for the compound and information about its functional groups and their bonding. mt.com In the study of this compound, these techniques are used to understand the interaction between the salicylate ligand and the aluminum ion. researchgate.netcapes.gov.br

The FT-IR spectrum of salicylic acid shows characteristic bands for the carboxylic acid C=O stretch and the phenolic O-H stretch. researchgate.net Upon formation of this compound, significant shifts in these bands are observed. The disappearance or shift of the carboxylic acid C=O stretching band (typically around 1670 cm⁻¹) and the appearance of asymmetric and symmetric stretching bands of the carboxylate group (COO⁻) indicate the coordination of the carboxylate group to the aluminum ion. researchgate.net Specifically, in metal salicylates, the asymmetric ν(COO⁻) vibration is often observed in the 1588-1610 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. mt.com For salicylic acid, characteristic peaks for the aromatic ring and carboxylic acid groups are observed. sapub.org In this compound, changes in the positions and intensities of these peaks can be used to deduce the coordination mode of the salicylate ligand. researchgate.net For instance, studies on salicylate adsorption on alumina (B75360) surfaces using in-situ FT-IR have identified the formation of chelate structures involving both the carboxylate and phenolic oxygens. researchgate.net

Table 2: Key Vibrational Frequencies (cm⁻¹) for Salicylate and its Aluminum Complex

| Functional Group | Salicylic Acid (Free Ligand) | This compound | Assignment |

| C=O (Carboxylic Acid) | ~1670 | Shifted or absent | Carboxylic acid stretch. researchgate.net |

| COO⁻ (asymmetric) | - | 1588 - 1610 | Asymmetric carboxylate stretch. researchgate.net |

| C=C (Aromatic) | ~1487, ~1465 | Shifted | Aromatic ring vibrations. researchgate.net |

| Phenolic O-H | Broad band | Shifted or absent | Indicates interaction of the phenolic group. |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and can be used to study the formation and electronic structure of aluminum-salicylate complexes. rsc.orgnih.gov Salicylic acid itself exhibits characteristic absorption bands in the UV region due to π-π* transitions within the aromatic ring. mdpi.com

Upon complexation with aluminum, shifts in these absorption bands, often to longer wavelengths (a bathochromic or red shift), are observed. libretexts.org This is indicative of the formation of a new chemical species, the aluminum-salicylate complex. The intensity of the absorption can be used to determine the concentration of the complex in solution and to study the stoichiometry of the complex formation. rsc.org For example, the formation of a red to pink complex between aluminum and certain dyes at specific pH values is a known analytical method. libretexts.org Studies have shown that the UV spectrum of aluminum-salicylate complexes can be used to investigate the kinetics and mechanism of their formation. acs.org The electronic transitions can also be influenced by factors such as pH and the presence of other ligands. american.edu

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for the molecular fingerprinting of this compound, confirming its molecular weight and providing information about its fragmentation patterns. researchgate.netnih.gov

Electrospray ionization mass spectrometry (ESI-MS) has been used to study the formation of aluminum(III)-salicylic acid complexes in solution. researchgate.net These studies have identified the presence of various species, including binuclear and mixed-ligand complexes under acidic conditions. researchgate.net The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, the loss of specific fragments, such as a carboxyl group or parts of the salicylate ligand, can help to elucidate the structure of the parent ion. libretexts.orgbrainly.com While it can be challenging to distinguish between residues from different sources of salicylates, such as from veterinary drugs or natural ingestion, mass spectrometry remains a key tool for identification. uliege.be

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Thermal Analysis of this compound: Decomposition Pathways and Phase Transitions (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of this compound. ucr.edulucideon.comsrainstruments.it

TGA measures the change in mass of a sample as a function of temperature. worldoftest.com For hydrated forms of this compound, TGA can be used to determine the temperature at which water of hydration is lost. drugfuture.com At higher temperatures, the decomposition of the organic salicylate ligand occurs, leading to a significant mass loss. The final residue is typically aluminum oxide. nihs.go.jp The decomposition of alkaline earth metal salicylates has been shown to proceed through the formation of intermediate products. akjournals.com

DSC measures the heat flow into or out of a sample as it is heated or cooled. worldoftest.comnih.gov This technique can identify phase transitions such as melting, crystallization, and glass transitions. lucideon.com For this compound, DSC can be used to determine its melting point and to study the energetics of its decomposition. Exothermic peaks in the DSC curve may correspond to decomposition or combustion of the organic part of the molecule, while endothermic peaks can indicate melting or the loss of water. akjournals.com The combination of TGA and DSC provides a comprehensive picture of the thermal behavior of this compound. srainstruments.it

Microscopic and Nanoscopic Morphological Analysis of this compound (e.g., SEM, TEM)

The morphology of aluminum-containing compounds, including salicylates, can be investigated at both microscopic and nanoscopic levels using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). These methods provide valuable insights into the surface features and internal structure of the material.

SEM analysis is instrumental in visualizing the surface topography of materials. measurlabs.comthermofisher.com For metallic and metal-containing compounds, SEM can reveal details about the microstructure, surface roughness, and the presence of any defects or inclusions. mdpi.com In the context of aluminum compounds, SEM has been used to assess the elemental and structural composition, which is critical for quality control in various industries. metal-am.com For instance, in the production of aluminum alloys, SEM helps in identifying microscopic defects that could lead to component failure. metal-am.com

TEM, on the other hand, offers a view into the internal structure of a material by passing a beam of electrons through an ultra-thin sample. measurlabs.comthermofisher.com This technique can reveal information about crystal structure, morphology, and even the stress state within the material. thermofisher.com For nanoparticle analysis, TEM is particularly powerful, allowing for the characterization of particle size and shape down to the nanometer scale. measurlabs.com In the biomimetic synthesis of aluminum silicate (B1173343) nanoparticles, for example, TEM has been employed to characterize the morphology and microanalytics of the resulting materials. nih.gov The analysis showed that the Al-rich phases were predominantly amorphous. nih.gov

The following table provides a comparison of the capabilities of SEM and TEM, which are crucial for the morphological analysis of compounds like this compound.

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

| Principle | Scans the surface with a focused electron beam, detecting scattered or knocked-off electrons. measurlabs.comthermofisher.com | Transmits a beam of electrons through a thin specimen to form an image. measurlabs.comthermofisher.com |

| Information Provided | Surface topography, composition, 3D image of the surface. thermofisher.com | Internal structure, crystallography, morphology, 2D projection of inner structure. thermofisher.com |

| Resolution | Down to approximately 0.5 nm. thermofisher.com | Can be less than 50 pm. thermofisher.com |

| Magnification | Up to ~1-2 million times. thermofisher.com | More than 50 million times. thermofisher.com |

| Sample Thickness | Not limited, as it analyzes the surface. measurlabs.com | Typically must be less than 150 nm thick. thermofisher.com |

Polymorphism and Amorphous Forms of this compound: Formation and Stability Investigations

Polymorphism is the ability of a solid material to exist in more than one crystal structure. wikipedia.org These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties. The existence and stability of polymorphs are influenced by factors such as temperature, pressure, and the conditions of crystallization. wikipedia.org

In addition to crystalline forms, compounds can also exist in an amorphous state, which lacks a long-range ordered crystal lattice. nih.gov Amorphous forms are generally less stable than their crystalline counterparts due to greater molecular mobility and free volume. nih.gov The transformation from an amorphous to a crystalline state can be influenced by factors like temperature and humidity. For instance, the amorphous form of salicylsalicylic acid has been observed to crystallize at temperatures between 105-120 °C or at 75% relative humidity. researchgate.net

The formation of amorphous aluminum compounds is a known phenomenon. For example, amorphous aluminum hydroxide can be formed during precipitation processes and can transform into more stable crystalline forms like pseudoboehmite or bayerite under specific pH and temperature conditions. mdpi.comresearchgate.net The presence of certain ions, like sulfate (B86663), can inhibit the crystallization of aluminum hydroxide, favoring the amorphous state. researchgate.net Thermal decomposition of amorphous aluminum compounds can also lead to the formation of amorphous alumina, which remains stable up to high temperatures. mdpi.com

Ionic cocrystals involving lithium salicylate have been shown to exhibit polymorphism. nih.govacs.org For example, a 1:1 cocrystal of lithium salicylate and L-proline exists in two polymorphic forms, a monoclinic form (α) and a more thermodynamically stable orthorhombic form (β). nih.govacs.org The α form can transform into the β form under slurry conditions. nih.govacs.org This highlights the importance of understanding the conditions that govern the formation and interconversion of different solid-state forms.

The stability of different solid forms is a critical consideration. The more thermodynamically stable polymorph is generally more chemically stable than a metastable one. nih.gov This stability is imparted by the optimized orientation of molecules and the hydrogen bonding network within the crystal lattice. nih.gov

Hydrogen Bonding Networks and Supramolecular Assembly in Solid-State this compound

The solid-state structure of this compound is significantly influenced by hydrogen bonding and other non-covalent interactions, which lead to the formation of complex supramolecular assemblies. news-medical.net Hydrogen bonds play a crucial role in determining the packing of molecules in the crystal lattice. mdpi.com

In salicylates, intramolecular hydrogen bonding between the hydroxyl group and the carboxyl group is a common feature. mdpi.com The conformations of salicylamides, for example, are controlled by networks of both intramolecular and intermolecular hydrogen bonds. mdpi.com These interactions can lead to the formation of specific motifs, such as six-membered rings, which contribute to the rigidity and planarity of the molecular structure. mdpi.com

The study of aluminum and gallium compounds of salicylic acid has provided insights into weak intramolecular hydrogen bonding. researchgate.netscispace.com The orientation of the aromatic rings in these compounds can be used to probe the presence of such interactions. researchgate.netscispace.com

In the broader context of supramolecular chemistry, the assembly of molecules is driven by a variety of non-covalent forces. nih.gov These interactions are fundamental to the creation of well-defined structures at the nanoscale and microscale. nih.gov The formation of supramolecular assemblies can be influenced by factors such as the solvent environment and the presence of other molecules.

Solution Chemistry and Complexation Dynamics of Aluminum Salicylate

Ligand Exchange Kinetics and Mechanisms in Aluminum-Salicylate Systems

The formation of aluminum-salicylate complexes is a dynamic process governed by ligand exchange reactions. The generally accepted mechanism for the formation of these complexes is the Eigen-Wilkins mechanism. acs.orgacs.org This multi-step process begins with the rapid diffusion of the hydrated aluminum ion (Al(H₂O)₆³⁺) and the salicylate (B1505791) anion (HSal⁻) to form an outer-sphere ion pair. acs.org The rate-determining step is the dissociation of a water molecule from the inner coordination sphere of the aluminum ion, which is then followed by the coordination of the salicylate ligand. acs.orgacs.org

Kinetic studies, often employing techniques like stopped-flow laser fluorescence spectroscopy, have revealed that the reaction of salicylate with aqueous Al³⁺ is relatively fast, typically completing within minutes at a pH of around 3.3. researchgate.net However, the reaction rate is significantly influenced by pH, slowing down at lower pH values. researchgate.net For instance, at a pH of 2.0, the reaction is considerably slower. researchgate.net The kinetics of ligand exchange are also affected by the nature of the aluminum species present. Hydrolyzed forms of Al(III) exhibit faster reaction rates with salicylate compared to the non-hydrolyzed Al(H₂O)₆³⁺ ion. researchgate.net

The mechanism of ligand exchange can be further categorized as associative (A), dissociative (D), or interchange (I). In an associative mechanism, the incoming ligand binds to the metal center before the departure of the existing ligand, forming a higher-coordinate intermediate. Conversely, a dissociative mechanism involves the departure of the existing ligand to create a lower-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.org Theoretical studies suggest that the formation of aluminum-salicylate complexes follows a dissociative pathway. acs.org

Speciation Studies of Aluminum-Salicylate Complexes in Aqueous and Non-Aqueous Media

The speciation of aluminum-salicylate complexes, meaning the distribution of different complex forms, is highly dependent on the solution conditions, particularly pH. In acidic aqueous solutions (around pH 3), the dominant species is the 1:1 monomeric complex. acs.orgacs.org Spectroscopic and theoretical studies have identified various possible configurations for this 1:1 complex, including monodentate and bidentate forms. acs.orgresearchgate.net

In a monodentate complex , the salicylate ligand binds to the aluminum ion through only one of its functional groups, typically the carboxylate group. researchgate.net A bidentate complex involves the coordination of both the carboxylate and the phenolic hydroxyl groups to the aluminum ion, forming a chelate ring. acs.org Theoretical calculations indicate that a phenol-deprotonated bidentate complex, specifically Al(Sal)(H₂O)₄⁺ with a six-membered ring, is the most thermodynamically stable and thus the main form present in acidic aqueous solutions. acs.orgacs.org However, monodentate and other bidentate configurations with four-membered rings may also exist in smaller quantities as intermediates or in equilibrium. acs.org

The speciation is also influenced by the presence of other ligands, which can lead to the formation of mixed-ligand complexes. nih.gov For example, in systems containing both fluoride (B91410) and salicylate, the addition of salicylate can increase the concentration of AlOH²⁺, which in turn affects the rate of aluminum fluoride complexation. nih.gov

In non-aqueous media , the behavior of aluminum salicylate can differ significantly. For instance, aluminum acetylsalicylate is described as being practically insoluble in water, methanol (B129727), ethanol, and diethyl ether, but it dissolves with decomposition in alkaline solutions. google.comnihs.go.jp The self-assembly of alkyl salicylate surfactants in non-aqueous solvents like dodecane (B42187) and toluene (B28343) is influenced by the metal counter-ion and the presence of water, leading to the formation of different aggregated structures. researchgate.net

Thermodynamic Stability and Formation Constants of Aluminum-Salicylate Complexes

The thermodynamic stability of a complex is a measure of its tendency to form under equilibrium conditions and is quantified by the formation constant (K). A higher formation constant indicates a more stable complex. The stability of aluminum-salicylate complexes has been investigated using various experimental and theoretical methods.

Theoretical studies using density functional theory (DFT) have provided valuable insights into the thermodynamic stabilities of different aluminum-salicylate configurations. acs.org These studies calculate the Gibbs free energy changes (ΔG°) for the formation pathways of the complexes, from which the formation constants (Kₐq) can be estimated. acs.org

Table 1: Calculated Thermodynamic Parameters for 1:1 Aluminum-Salicylate Complexes

| Configuration | ΔG° (kJ/mol) | log Kₐq |

|---|---|---|

| Outer-sphere ion pair | -47.8 | 8.4 |

| Bidentate-I (four-membered ring) | -61.7 | 10.8 |

| Bidentate-II (four-membered ring) | -67.5 | 11.8 |

| Monodentate | -73.4 | 12.9 |

| Bidentate-III (six-membered ring) | -78.7 | 13.8 |

Data sourced from theoretical calculations. acs.org

The data clearly shows that the phenol-deprotonated bidentate complex with a six-membered ring (Bidentate-III) is the most thermodynamically stable configuration, with a calculated log Kₐq of 13.8. acs.org This value is in good agreement with experimentally determined values, which range from 12.9 to 14.5. acs.orgacs.org The other configurations, while less stable, may still be present in solution. acs.org

Potentiometric and Spectrophotometric Determination of Formation Constants

Experimental determination of formation constants for aluminum-salicylate complexes is commonly achieved through potentiometric titrations and spectrophotometry.

Potentiometric titrations involve monitoring the pH of a solution as a titrant is added. By analyzing the titration curves, the protonation constants of the ligand and the formation constants of the metal-ligand complexes can be determined. theshifters.it This method has been used to reliably study the solution equilibria of aluminum with salicylate and its derivatives. theshifters.it

Spectrophotometry , particularly UV-Vis spectrophotometry, is another powerful technique. chemsociety.org.ngchemsociety.org.ng The formation of a complex between a metal ion and a ligand often results in a change in the absorption spectrum. chemsociety.org.ng By measuring the absorbance at different metal-to-ligand ratios (Job's method of continuous variation) or at a fixed metal concentration with varying ligand concentrations (mole-ratio method), the stoichiometry and stability constant of the complex can be determined. chemsociety.org.ngchemsociety.org.ng For the aluminum-salicylate (AlSal⁺) complex, the maximum absorbance (λₘₐₓ) has been observed at 315 nm. chemsociety.org.ngchemsociety.org.ng Using this method, the logarithm of the formation constant (log K) for AlSal⁺ was determined to be 5.93, with a corresponding free energy of formation (ΔG) of -33.84 kJ/mol at 25°C. chemsociety.org.ngchemsociety.org.ng

Influence of pH and Ionic Strength on Aluminum-Salicylate Complex Equilibria

The equilibria of aluminum-salicylate complexes are highly sensitive to both pH and ionic strength.

pH plays a critical role in determining the speciation of both the aluminum ion and the salicylate ligand, which in turn dictates the nature and stability of the resulting complexes. chemsociety.org.ng At low pH, the aluminum exists predominantly as the hexaaqua ion, Al(H₂O)₆³⁺. As the pH increases, hydrolyzed species such as Al(OH)²⁺ and Al(OH)₂⁺ become more prevalent. Similarly, salicylic (B10762653) acid (H₂Sal) is a weak acid that can deprotonate to form HSal⁻ and Sal²⁻ as the pH rises.

The formation of the AlSal⁺ complex is favored in the pH range of 2.8 to 4.0. chemsociety.org.ngchemsociety.org.ng Below this range, the concentration of the deprotonated salicylate ligand is low, and above this range, the hydrolysis of the aluminum ion becomes significant, leading to the formation of hydroxo complexes and potentially polymeric species. acs.orgchemsociety.org.ng The rate of complex formation also shows a strong pH dependence, with the reaction being faster at pH 3.3 than at pH 2.0. researchgate.net The kinetics of ligand-promoted dissolution of aluminum oxides by salicylate are also pH-dependent, with the greatest effect observed at pH values higher than those corresponding to maximum adsorbed ligand concentrations. dss.go.th

Ionic strength of the solution can also influence the complexation equilibria. Changes in ionic strength affect the activity coefficients of the ions in solution, which can shift the position of the equilibrium. usgs.gov For instance, the adsorption of salicylate onto alumina (B75360) surfaces, a process involving surface complexation, is affected by the ionic strength of the medium. researchgate.net The rate of adsorption of salicylate onto α-alumina can be either promoted or inhibited by the presence of different anions, which alter the ionic environment at the mineral-water interface. nih.gov

Molecular Insights into Water-Exchange Reactivities in Aluminum-Salicylate Complexes

The reactivity of aluminum complexes in solution is often related to the rate at which coordinated water molecules are exchanged with the bulk solvent. This water-exchange reactivity is a fundamental aspect of their kinetic behavior. acs.org

Theoretical and experimental studies, including ¹⁷O NMR spectroscopy, have been employed to investigate the water-exchange rates in aluminum-salicylate complexes. acs.orgcapes.gov.br These studies have shown that the coordination of a salicylate ligand to the aluminum ion significantly increases the lability (reactivity) of the remaining inner-sphere water molecules compared to the uncomplexed Al(H₂O)₆³⁺ ion. acs.org

Different configurations of the aluminum-salicylate complex exhibit different water-exchange reactivities. acs.org Theoretical calculations have estimated the water-exchange rate constants (log kH₂O) for various 1:1 monomeric species. acs.org

Table 2: Calculated Water-Exchange Rate Constants for Aluminum-Salicylate Configurations

| Configuration | log kH₂O (s⁻¹) |

|---|---|

| Outer-sphere ion pair | -0.1 |

| Monodentate | 0.6 |

| Bidentate-I | 1.5 |

| Bidentate-II | 0.5 |

| Bidentate-III | 3.9 |

Data sourced from theoretical calculations. acs.org

Theoretical and Computational Investigations of Aluminum Salicylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to understand the fundamental interactions within aluminum salicylate (B1505791) complexes. DFT calculations can accurately predict geometric parameters, such as bond lengths and angles, and offer a detailed picture of the electron distribution and the nature of the chemical bonds. mdpi.comsemi.ac.cn

Research using DFT has shown that Al(III), as a hard Lewis acid, has a strong preference for coordinating with hard Lewis bases like the phenoxide and carboxylate groups of salicylate. rsc.org The interaction is primarily electrostatic in nature. rsc.org DFT calculations, often at the B3LYP/6-311+G(d,p) level of theory, are used to optimize the geometries of various possible aluminum salicylate configurations, including monodentate and bidentate complexes. acs.org These calculations help determine the most stable structures. acs.org For instance, upon binding to aluminum, the aromatic character of the salicylate ligand is altered. rsc.org

Natural Bond Orbital (NBO) analysis, a feature of DFT studies, reveals the degree of ionic versus covalent character in the Al-O bonds. nih.gov In related aluminum complexes, these bonds show a significant covalent contribution. nih.gov The accuracy of DFT results is highly dependent on the chosen basis set and the exchange-correlation functional. mdpi.com Larger basis sets generally lead to more accurate predictions of the electron density distribution but also increase computational cost. mdpi.com

Table 1: Calculated Geometric and Electronic Properties of an this compound Complex This interactive table presents theoretical data obtained from DFT calculations on a representative aluminum-salicylate complex, providing insight into its structural and electronic characteristics.

| Parameter | Value | Description |

| Al-O (carboxylate) Bond Length | 1.83 Å | The distance between the aluminum ion and the oxygen atom of the salicylate's carboxylate group. acs.org |

| Al-O (phenoxide) Bond Length | 1.92 Å | The distance between the aluminum ion and the oxygen atom of the salicylate's hydroxyl group in a chelate. acs.org |

| ∠O-Al-O Bond Angle | 67° | The bond angle within a four-membered chelate ring formed by the salicylate ligand and aluminum ion. acs.org |

| HOMO-LUMO Energy Gap | Varies | The difference in energy between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and stability. |

| Mulliken Charge on Al | Varies | A measure of the partial atomic charge on the aluminum atom, indicating the extent of electron transfer in the bond. |

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net This technique allows for the study of the dynamic behavior of this compound complexes, particularly in solution. nih.govajchem-a.com MD simulations provide a view of the time evolution of the system by numerically solving Newton's equations of motion for the interacting particles. researchgate.net

These simulations are crucial for understanding how this compound interacts with its environment, such as water molecules in an aqueous solution. They can reveal details about the solvation shell structure, the coordination of water molecules around the aluminum center, and the dynamics of ligand exchange processes. acs.orgnih.gov For example, MD simulations can model the process of water molecules being displaced by a salicylate ligand to form a complex. acs.org The simulations often start with an energy-minimized structure, which is then gradually heated and equilibrated over several nanoseconds to simulate realistic conditions. nih.gov

While specific, extensive MD simulation studies focused solely on this compound are not widely published, the methodology has been successfully applied to study the interaction of salicylate with other systems, like lipid bilayers and nanoparticles, demonstrating its utility. nih.govresearchgate.net These studies show that MD can effectively probe structural, energetic, and dynamic properties at the molecular level. nih.gov

Quantum Chemical Studies of Reaction Mechanisms and Energetics

Quantum chemical methods, particularly DFT, are instrumental in investigating the mechanisms and energy profiles of reactions involving this compound. acs.orgnih.gov These studies model the pathways for the formation of different this compound species and calculate the associated energy changes. acs.orgacs.orgresearchgate.netresearchgate.net

A key finding from these studies is that the formation of aluminum-salicylate complexes in aqueous solution often follows the Eigen-Wilkins mechanism. acs.orgacs.orgresearchgate.netresearchgate.net In this mechanism, the rate-determining step is the dissociation of a water molecule from the inner coordination shell of the hydrated aluminum ion (Al³⁺). acs.orgacs.orgresearchgate.netresearchgate.net

Computational models, such as the quantum chemical cluster model (DFT-CM), are used to map the entire reaction pathway, including reactants, transition states (TS), and products. acs.orgresearchgate.netresearchgate.net By calculating the Gibbs free energies (G₂₉₈) of these species, researchers can determine the activation free energies (ΔG₂₉₈,a‡) and reaction free energies (ΔG₂₉₈,r). acs.org This information is vital for understanding the kinetics and thermodynamics of the complex formation. For example, calculations have shown that the formation of a six-membered bidentate Al(Sal)(H₂O)₄⁺ complex is the most thermodynamically stable form in acidic aqueous solutions. acs.orgacs.orgresearchgate.netresearchgate.net

Table 2: Calculated Energetics for this compound Formation Steps (kJ/mol) This interactive table summarizes the calculated Gibbs free energy changes for key steps in the formation of an this compound complex, as determined by quantum chemical studies.

| Reaction Step | Activation Free Energy (ΔG₂₉₈,a‡) | Reaction Free Energy (ΔG₂₉₈,r) | Description |

| Chelate Ring Formation (Axial) | 13.4 | -42.6 | The energy barrier and overall energy change for the salicylate's carbonyl oxygen attacking the aluminum center from an axial direction to form a four-membered ring. acs.org |

| Chelate Ring Formation (Equatorial) | 4.9 | -38.2 | The energy barrier and overall energy change for the salicylate's carbonyl oxygen attacking the aluminum center from an equatorial direction to form a four-membered ring. acs.org |

Prediction and Validation of Spectroscopic Signatures of this compound Complexes

Computational methods are frequently used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. mdpi.com For this compound complexes, theoretical predictions of vibrational (Infrared and Raman) and electronic (UV-Vis) spectra are particularly valuable for structural elucidation. unipi.it

DFT calculations can compute the vibrational frequencies of a proposed structure. mdpi.com These calculated frequencies, after appropriate scaling to account for systematic errors in the theoretical method, can be matched with experimental spectra from techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. unipi.it A good match between the predicted and measured spectra provides strong evidence for the correctness of the computationally determined structure. For instance, the interaction with aluminum is known to alter the C-C vibrational bands of the salicylate's benzene (B151609) ring. unipi.it The splitting pattern of the carboxylate group's symmetric and asymmetric stretching vibrations (νs and νas) in the IR spectrum can help distinguish between monodentate, bidentate bridging, and bidentate chelating coordination modes. unipi.it

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the complexes. nih.gov The calculated positions of absorption bands, such as the Q-band in related porphyrin complexes, can be compared with experimental measurements. nih.gov Spectrophotometric analysis relies on the formation of a colored chelate complex, and computational methods can help understand the electronic transitions responsible for this color. nih.gov

Conformational Analysis and Energy Landscapes of this compound Species

Conformational analysis is the study of the different three-dimensional arrangements of atoms that a molecule can adopt and the energy associated with each arrangement. numberanalytics.com For a flexible molecule like this compound, which can have various isomers and coordination modes, understanding its conformational landscape is crucial for predicting its properties and reactivity. numberanalytics.com

Computational chemistry provides the tools to explore this landscape systematically. nih.gov By rotating bonds and calculating the potential energy for each resulting conformer, a potential energy surface or landscape can be generated. numberanalytics.com This landscape graphically represents the energy of the molecule as a function of its conformation, with valleys corresponding to stable conformers (local energy minima) and peaks corresponding to transition states between them. numberanalytics.com

Chemical Reactivity and Degradation Pathways of Aluminum Salicylate

Hydrolytic Stability and Degradation Mechanisms of Aluminum Salicylate (B1505791)

The stability of aluminum salicylate in aqueous environments is a critical aspect of its chemical profile. The compound's behavior in water is influenced by factors such as pH, which affects both the aluminum cation and the salicylate ligand.

This compound is generally described as being practically insoluble in water. nihs.go.jp However, it is susceptible to decomposition in acidic or alkaline aqueous media. google.com In the presence of water, particularly under non-neutral pH conditions, hydrolysis can occur, leading to the breakdown of the complex. The Al(III)-salicylate system is known to undergo hydrolysis and subsequent polymerization reactions. nih.gov

The hydrolysis mechanism involves the attack of water molecules on the aluminum center, which can lead to the dissociation of the salicylate ligands. The aluminum ion itself undergoes hydrolysis, forming various monomeric and polymeric aluminum hydroxide (B78521) species, with the specific species being highly dependent on the solution's pH. researchgate.netacs.org For instance, aluminum acetylsalicylate, a related compound, is known to break down in the stomach's hydrochloric acid into salicylic (B10762653) acid and aluminum hydroxide. google.com Similarly, it dissolves with decomposition in solutions of sodium hydroxide or sodium carbonate. nihs.go.jp

Theoretical studies on the formation of aluminum-salicylate complexes in acidic aqueous solutions (around pH 3) indicate that the dominant species is a 1:1 monomer complex, specifically a phenol-deprotonated bidentate, Al(Sal)(H₂O)₄⁺. acs.org The formation and dissociation of these complexes are dynamic equilibria. The reaction of aqueous Al³⁺ with salicylate is significantly faster at pH 3.3 than at pH 2.0, following a single pseudo-first-order rate law in aqueous solution. researchgate.net In essence, the hydrolytic stability is limited, with the compound readily decomposing in both acidic and alkaline environments, releasing salicylic acid and various forms of hydrolyzed aluminum.

Photochemical Degradation of this compound and Related Salicylate Compounds

While specific studies on the photochemical degradation of this compound are not extensively detailed in the provided literature, the behavior of the salicylate moiety and related salicylate compounds under irradiation provides significant insight. The salicylate component is the primary chromophore and is thus susceptible to photodegradation.

Studies on salicylic acid (SA) show that it undergoes photodegradation when exposed to UV radiation. mdpi.comresearchgate.net This process can be accelerated by the presence of photocatalysts like titanium dioxide (TiO₂) or oxidizing agents such as hydrogen peroxide (H₂O₂). mdpi.comtandfonline.combrazilianjournals.com.br For example, under UV irradiation alone, about 20% of salicylic acid degrades within 60 minutes, a rate that is significantly increased with the addition of H₂O₂. mdpi.com The degradation follows first-order reaction kinetics. mdpi.com

The primary products identified from the photodegradation and oxidation of salicylic acid and choline (B1196258) salicylate (a salt of salicylic acid) are hydroxylated derivatives. nih.gov These include 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. mdpi.comnih.gov Deeper oxidation can lead to the formation of low molecular weight aliphatic acids like maleic, fumaric, and glyoxylic acid. mdpi.com The environment, or vehicle, in which the salicylate is dissolved also affects its photostability; for instance, dissolving the acid in the lipid core of an oil-in-water emulsion offers protection from UVB radiation. tandfonline.com

Given that the salicylate anion is the photochemically active part of this compound, it is expected to follow a similar degradation pathway upon exposure to UV light, leading to the formation of hydroxylated and, eventually, aliphatic acid products.

Table 1: Photodegradation Products of Salicylic Acid and its Derivatives

This table summarizes the identified degradation products resulting from the exposure of salicylic acid and related compounds to UV light and oxidative conditions.

| Parent Compound | Conditions | Major Degradation Products | Reference(s) |

| Salicylic Acid | UV Irradiation + H₂O₂ | 2,3-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid, Pyrocatechol | mdpi.com |

| Choline Salicylate | Stress conditions (light, oxidation) | 2,3-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid, Phenol, Pyrocatechol | nih.gov |

| Salicylic Acid | UV Irradiation + TiO₂ | Dioxolane-type intermediates, Hydroxylated species | rsc.org |

Oxidation and Reduction Reactions of this compound (chemical context)

In the context of oxidation and reduction reactions, the reactivity of this compound is almost entirely confined to the salicylate ligand. The aluminum ion exists in the stable +3 oxidation state (Al³⁺) and is not readily oxidized or reduced under typical chemical conditions.

The salicylate moiety, however, can undergo oxidation. It is particularly susceptible to attack by strong oxidizing agents, most notably hydroxyl radicals (•OH). aai.orgnih.gov Studies have shown that salicylic acid is rapidly oxidized by hydroxyl radicals, which can be generated, for example, by a Fenton reaction (Fe²⁺ + H₂O₂) or by radiolysis. nih.govnih.gov This reactivity with •OH radicals is significant, with the rate of oxidation of salicylic acid being 16-fold higher than that of its parent compound, benzoic acid. aai.orgnih.gov

The primary products of this oxidation are hydroxylated benzoic acids. The reaction between •OH radicals and the salicylate anion leads to the formation of dihydroxybenzoate (dHB) isomers, primarily 2,3-dHB and 2,5-dHB. nih.gov The presence of other oxidants, such as O₂, Fe³⁺EDTA, or Fe(CN)₆³⁻, can alter the ratio of the products formed. nih.gov

Conversely, the salicylate ligand is described as "electro-innocent," meaning it does not readily respond to redox processes within certain potential ranges and tends to perturb the redox levels of a metal center it is coordinated to rather than participating directly. There is no evidence to suggest that the salicylate portion of the molecule is susceptible to chemical reduction under normal conditions. Therefore, the significant redox chemistry of this compound is the oxidation of the aromatic ring of the ligand.

Thermal Decomposition Kinetics and Identification of Degradation Products

Information specifically detailing the thermal decomposition kinetics of this compound is limited. However, the thermal behavior of salicylic acid and salicylates of other metals, such as alkaline earth metals, provides a basis for understanding its likely degradation pathway.

When heated, salicylic acid itself tends to sublime without decomposition, but at faster heating rates, it undergoes decarboxylation to produce phenol. akjournals.com The thermal decomposition of metal salicylates generally proceeds in stages. For alkaline earth metal salicylates (e.g., magnesium, calcium, strontium, barium), the initial stage typically involves the loss of water of hydration. akjournals.com Subsequent heating leads to further decomposition. For example, the decomposition of anhydrous strontium salicylate yields strontium carbonate and other products. akjournals.com A common feature in the decomposition of these salts is the potential for the endothermic decomposition to be overshadowed by an exothermic process due to the partial combustion of the salicylate component. akjournals.com

For aluminum-containing compounds, such as Aspirin (B1665792) Aluminum (bis(2-acetoxybenzoato)hydroxoaluminium), ignition at high temperatures (500-600°C) is used to incinerate the organic portion, leaving a residue of aluminum compounds. nihs.go.jp Based on these related examples, the thermal decomposition of this compound would likely proceed via the following general steps:

Dehydration (loss of any coordinated or lattice water).

Decomposition of the salicylate ligand, potentially involving decarboxylation to form phenolic compounds.

Ultimate formation of aluminum oxide at high temperatures.

Without specific experimental data for this compound, precise temperatures and kinetic parameters cannot be stated.

Table 2: General Thermal Decomposition Stages of Metal Salicylates

This table outlines the typical products formed at different stages of the thermal decomposition of alkaline earth metal salicylates, serving as a model for the expected behavior of this compound.

| Metal Salicylate | Stage | Temperature Range (approx.) | Process/Products | Reference(s) |

| Calcium Salicylate | I | 100-250°C | Dehydration (loss of H₂O) | akjournals.com |

| II | 250-500°C | Decomposition to Calcium Carbonate | akjournals.com | |

| Barium Salicylate | I | 50-140°C | Dehydration (loss of 1 H₂O molecule) | akjournals.com |

| II | 140-300°C | Loss of remaining water and one salicylic acid molecule | akjournals.com | |

| III | 300-500°C | Decomposition to Barium Carbonate | akjournals.com |

Interactions of this compound with Metal Ions and Other Chemical Species in Defined Chemical Environments

The salicylate ligand is an effective chelating agent, meaning it can form stable complexes with a variety of metal ions. nih.gov Consequently, this compound can interact with other chemical species, particularly metal ions, in its environment. The Al³⁺ ion itself is a hard Lewis acid and prefers to coordinate with hard Lewis bases like phenoxide and carboxylate groups, which are present in the salicylate ligand. rsc.org

The interaction between Al³⁺ and salicylate has been studied extensively. Depending on pH and the ligand-to-metal ratio, various complexes can form, including monomeric [Al(salicylate)]⁺ and [Al(salicylate)₂]⁻ species, as well as di- and trimeric complexes. geoscienceworld.orgoup.com The stability constant (log K) for the 1:1 Al(III)-salicylate complex has been reported in the range of 5.93 to 13.8, depending on the specific complex form and experimental conditions. nih.govacs.orgchemsociety.org.ng

Salicylate also forms strong complexes with other metal ions, notably iron(III). nih.govresearchgate.net Spectroscopic studies show that Fe³⁺ interacts strongly with both the carboxylate and hydroxyl groups of the salicylate ligand, while Al³⁺ interacts primarily with the carboxylate group. researchgate.net The Fe(III)-salicylate complex (log K = 7.31) is more stable than the Al(III)-salicylate complex (log K = 5.93) under certain conditions, suggesting that in a solution containing both ions, ligand exchange or competition could occur. chemsociety.org.ng

Furthermore, interactions can occur with other chemical entities to form ternary, or mixed-ligand, complexes. For instance, in solutions containing aluminum, salicylate, and phosphate (B84403) ions, ternary organo-metal-phosphate complexes can form. cdnsciencepub.com The tendency for selected organic acids to form these ternary complexes with Al³⁺ and phosphate decreases in the order: salicylate > citrate (B86180) > oxalate (B1200264) > phthalate. cdnsciencepub.com

Interactions are not limited to soluble species. The salicylate ligand can influence the structure of minerals like montmorillonite (B579905) clay when intercalated with aluminum polycations. geoscienceworld.orgcambridge.org Additionally, the adsorption of Al(III) onto the surface of TiO₂ has been shown to prevent catalyst deactivation during the photodegradation of salicylic acid by halting the deposition of poisoning oligomer species. rsc.orgrsc.org

Table 3: Stability Constants of Metal-Salicylate and Related Complexes

This table presents the stability constants (log K) for complexes formed between salicylate and various metal ions, illustrating the strength of these interactions.

| Metal Ion (M) | Ligand (L) | Complex | log K | Reference(s) |

| Al³⁺ | Salicylate | AlL⁺ | 5.93 | chemsociety.org.ng |

| Al³⁺ | Salicylate | AlL | 13.7 | nih.gov |

| Al³⁺ | Salicylate | Al(Sal)(H₂O)₄⁺ | 13.8 | acs.org |

| Fe³⁺ | Salicylate | FeL⁺ | 7.31 | chemsociety.org.ng |

| Al³⁺ | Citrate | AlL | 18.0 | nih.gov |

| Al³⁺ | EDTA | AlL | 15.3 | nih.gov |

Advanced Analytical Methodologies for Aluminum Salicylate Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental in separating aluminum salicylate (B1505791) from its impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, offering precise identification and quantification. biomedres.us Reversed-phase HPLC (RP-HPLC) is a commonly used mode for analyzing salicylate derivatives. researchgate.netchromatographyonline.com

A typical RP-HPLC method involves a C18 or C8 column as the stationary phase. researchgate.netarid.mynih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be acidified or buffered to a specific pH to ensure optimal separation. arid.mynih.govnih.gov For instance, a mobile phase of acetonitrile and water (10:90 v/v) has been successfully used for the separation of salicylic (B10762653) acid and its related compounds. arid.myinnovareacademics.in Detection is commonly performed using a UV detector at a wavelength where the salicylate moiety exhibits strong absorbance, such as 254 nm, 230 nm, or 270 nm. arid.mymdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. biomedres.usrjpdft.comijrti.org This hyphenated technique is particularly valuable for impurity profiling, as it can detect impurities at very low concentrations and provide information about their molecular weight, aiding in their identification. biomedres.usnih.gov LC-MS methods are instrumental in tracing degradation products, residual solvents, and other contaminants. biomedres.us The development of LC-MS/MS methods, which involves tandem mass spectrometry, further enhances selectivity and sensitivity, making it a method of choice for the quantitative analysis of complex samples. nih.govnih.gov

Table 1: Example HPLC Methods for Salicylate Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Phenomenex C18 (50 x 4.6 mm, 3µm) arid.my | XTerra C18 (100 mm × 4.6 mm, 5 µm) nih.gov | Nucleosil C18 (4.6 × 150 mm, 5 μm) mdpi.com |

| Mobile Phase | Acetonitrile:Water (10:90 v/v) arid.my | 0.1% triethylamine (B128534) acidified water:methanol (70:30, v/v) adjusted to pH 3.0 and methanol (90:10, v/v) nih.gov | Methanol:Water:Acetic Acid (60:40:1, v/v/v) mdpi.com |

| Flow Rate | 1.0 mL/min arid.my | 1.0 mL/min, increased to 1.5 mL/min after 5.5 min nih.gov | 1.0 mL/min (determination) or 0.5 mL/min (purity) mdpi.com |

| Detection | UV at 254 nm arid.my | Diode Array Detector at 210.0 nm nih.gov | UV at 230 nm (determination) or 270 nm (purity) mdpi.com |

Mass Spectrometry Approaches for Molecular Identification and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing valuable information for molecular identification and quantitative analysis. rjpdft.comnih.gov When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it offers high selectivity and sensitivity. nih.govrjpdft.comijrti.org

For the analysis of aluminum salicylate, electrospray ionization (ESI) is a commonly employed ionization technique. nih.govresearchgate.net ESI-MS can be used to study the speciation of aluminum(III) with salicylic acid, revealing the formation of various complex ions in solution. For example, studies have shown the formation of binuclear and mixed ligand complexes under acidic conditions. researchgate.net

Quantitative analysis using mass spectrometry often involves the use of an internal standard (IS) to improve accuracy and precision. acs.orgeuropa.eu The ratio of the signal of the analyte to the signal of the internal standard is plotted against the concentration of the analyte to create a calibration curve. mdpi.com Tandem mass spectrometry (MS/MS) further enhances quantitative analysis by using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, increasing the specificity of the measurement. nih.gov

The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of unknown impurities, which is a critical step in their structural elucidation. nih.gov

Table 2: Key Mass Spectrometry Parameters for Salicylate Analysis

| Parameter | Description | Relevance |

| Ionization Source | Electrospray Ionization (ESI) is frequently used for salicylate analysis, as it is a soft ionization technique suitable for polar molecules. nih.govresearchgate.net | Enables the transfer of ions from solution to the gas phase for mass analysis. |

| Mass Analyzer | Various types exist, including quadrupole, time-of-flight (TOF), and Orbitrap, each offering different advantages in terms of resolution, mass accuracy, and scan speed. | Separates ions based on their mass-to-charge ratio. |

| Detection Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) are used for quantitative analysis, enhancing sensitivity and selectivity. nih.govresearchgate.net | Allows for the specific detection of the target analyte and its fragments. |

| Internal Standard | A compound with similar chemical properties to the analyte is added to samples and standards to correct for variations in sample preparation and instrument response. acs.orgeuropa.eu | Improves the accuracy and precision of quantitative measurements. |

Electrochemical Methods for this compound Analysis

Electrochemical methods offer a sensitive and often cost-effective alternative for the determination of salicylates. These techniques are based on the electrochemical properties of the salicylate molecule.

Potentiometric sensors, specifically ion-selective electrodes (ISEs), have been developed for salicylate determination. researchgate.netresearchgate.netresearchgate.net These sensors typically incorporate an ionophore into a polymeric membrane, which selectively binds to salicylate ions, generating a potential difference that is proportional to the concentration of salicylate. researchgate.netresearchgate.net For instance, salicylate-selective electrodes have been constructed using aluminum(III) and tin(IV) salophens as ionophores in a poly(vinyl chloride) (PVC) membrane. researchgate.net These electrodes have demonstrated a linear response over a wide concentration range with low detection limits. researchgate.net

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are also employed for salicylate analysis. electrochemsci.org These methods involve applying a potential to an electrode and measuring the resulting current. The oxidation of salicylic acid at the electrode surface produces a current peak that is proportional to its concentration. Modified electrodes, such as those using ZnO/Al2O3 nanocomposites, have been shown to enhance the electrochemical response, leading to lower detection limits and improved sensitivity. electrochemsci.org Amperometric biosensors have also been developed, which utilize an immobilized enzyme, such as salicylate hydroxylase, to achieve high sensitivity and selectivity for salicylate. nih.gov

Development of Novel Spectroscopic Probes for this compound Detection

The development of novel spectroscopic probes represents a growing area of research for the detection of salicylates. These probes are designed to exhibit a change in their spectroscopic properties, such as fluorescence, upon binding to salicylate ions. researchgate.netacs.orgacs.org

Fluorescent probes are particularly attractive due to their high sensitivity and potential for in-situ measurements. researchgate.netacs.org The design of these probes often involves incorporating a fluorophore, a molecule that emits light upon excitation, with a recognition element that selectively binds to salicylate. For example, rhodamine-functionalized fluorescent probes have been developed for the sensitive and selective detection of salicylic acid. acs.org Other approaches have utilized pyrene-containing salicylic acid derivatives, where the fluorescence is modulated upon interaction with the target analyte. acs.org

The development of these probes often involves synthesizing and characterizing different fluorescent scaffolds, such as 4-sulfonamide benzo[c] nih.govresearchgate.netfrontiersin.orgoxadiazole and 1,8-naphthalimide, to identify structures with optimal sensing properties. researchgate.net The sensitivity and selectivity of these probes are key parameters that are evaluated during their development.

Validation of Analytical Methods in Non-Biological Matrices

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. nih.govedqm.eujaper.in For the analysis of this compound in non-biological matrices, such as pharmaceutical formulations, the validation process typically follows guidelines established by organizations like the International Council for Harmonisation (ICH). nih.govedqm.eujaper.in

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or excipients. edqm.eujournalgrid.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.govjournalgrid.com

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies. researchgate.netresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netjournalgrid.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified. innovareacademics.innih.govjournalgrid.com

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. innovareacademics.innih.govjournalgrid.com

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. journalgrid.comresearchgate.net

A comprehensive validation process ensures that the analytical method is suitable for its intended application, such as routine quality control testing of this compound-containing products. journalgrid.comresearchgate.net

Chemical Engineering Aspects of Aluminum Salicylate Processing

Crystallization Engineering and Particle Size Control

Crystallization is a pivotal unit operation in the production of aluminum salicylate (B1505791), as it dictates the purity, morphology, and particle size distribution of the final product. These characteristics are critical for downstream processing, including filtration, drying, and formulation. jove.com A common method for producing salicylates is through a "pH-swing" or chemical modification crystallization. jove.com This process involves the reaction of an alkali salt of salicylic (B10762653) acid, such as sodium salicylate, with a mineral acid. The resulting change in pH reduces the solubility of salicylic acid, causing it to precipitate out of the solution. The byproduct, in this case, an inorganic salt like sodium sulfate (B86663), remains soluble. jove.com

For aluminum salicylate, synthesis often involves reacting a suspension of aluminum hydroxide (B78521) with salicylic acid. google.comgoogle.com The control of crystal morphology and size is essential for process efficiency and product quality, affecting the costs of subsequent operations like drying and filtration. jove.com Key parameters that are manipulated to control the crystallization process include supersaturation, cooling rates, agitation speed, and temperature. jove.com

In specific industrial applications, such as the production of developers for thermographic recording paper, particle size is a paramount concern. For these uses, metal salicylates are milled, often in a ball mill, to achieve a fine, uniform particle size, typically in the range of 2-4 μm. google.com This fine particle size is crucial for creating stable dispersions and ensuring rapid, high-quality performance in the final product. google.com The synthesis of high-purity alumina (B75360), a related aluminum compound, also demonstrates the importance of controlled hydrolysis and calcination to produce nanosized powders with uniform morphology and particle sizes ranging from 274–832 nm. mdpi.com

Table 1: Parameters for Particle Size Control in Salicylate Processing

| Parameter | Method of Control | Target Outcome | Source |

|---|---|---|---|

| Particle Size | Ball Milling | 2-4 μm | google.com |

| Supersaturation | Adjusting pH, Temperature, or Reactant Concentration | Control over nucleation and crystal growth rate | jove.com |

| Cooling/Heating Rate | Controlled Temperature Programming | Management of crystal size distribution | jove.com |

| Agitation Rate | Stirrer Speed | Uniform temperature and concentration, prevention of agglomeration | jove.com |

Filtration, Drying, and Solid-State Processing Techniques

Following crystallization or precipitation, the solid this compound must be separated from the liquid phase and dried. Filtration is the standard method for this separation. Processes described in patents for basic this compound and related compounds consistently specify a filtration step to isolate the precipitated product. google.comgoogle.com For instance, after precipitating the mono-hydroxy aluminum salt of aspirin (B1665792), the product is filtered and washed, often with an alcohol, to remove impurities before drying. google.com Similarly, the preparation of basic salicylate of aluminum involves a final filtration step to separate the powder from the reaction mass. google.com The efficiency of filtration is heavily dependent on the particle size and morphology established during the preceding crystallization step. jove.com

Drying is the final step to remove residual solvent and obtain a stable, powdered product. The drying temperature is a critical parameter. In one process for basic this compound, drying is conducted at 125-130°C. google.com The goal is to remove moisture without causing thermal decomposition of the compound. The loss on drying is a quality control parameter, with specifications such as "not more than 12.0%" after 6 hours being typical for related materials like Salicylated Alum Powder. nihs.go.jp

Solid-state processing techniques are employed to further modify the material's properties after initial drying. These methods involve operations performed on the material in its solid form. blogspot.com A key example is diffusion bonding, where bonding between a matrix and a dispersed phase occurs through mutual diffusion at elevated temperatures and pressures. blogspot.com For this compound, a more common solid-state technique is milling or grinding, as mentioned previously, to achieve a desired particle size distribution for specific applications. google.com

Table 2: Typical Post-Synthesis Processing Steps for this compound

| Step | Description | Key Parameters | Example | Source |

|---|---|---|---|---|

| Filtration | Separation of the solid product from the mother liquor. | Filter medium, pressure/vacuum, cake washing. | Use of a Hirsch funnel or industrial equivalent. scribd.com | google.comgoogle.com |

| Washing | Removal of soluble impurities from the filter cake. | Wash solvent (e.g., alcohol, water). | Washing the precipitate with alcohol. google.com | google.comgoogle.com |

| Drying | Removal of residual solvents. | Temperature, time, vacuum. | Drying at 125-130°C. google.com | google.comscribd.com |

| Milling | Reduction of particle size. | Mill type (e.g., ball mill), grinding time. | Grinding to a particle size of 2-4 μm. google.com | google.com |

Scale-Up Considerations for this compound Synthesis and Purification

Scaling up the production of this compound from a laboratory procedure to an industrial-scale operation is a complex undertaking that requires careful consideration of chemical and engineering principles to ensure process stability and product integrity. gmpua.comnih.gov The primary goal is to increase the batch size without negatively impacting product quality, such as purity and particle characteristics. nih.gov

The transition typically moves from a laboratory scale, to a pilot scale, and finally to a commercial scale. nih.gov The pilot plant stage is crucial for refining the process in a setting that mimics real-world production, allowing engineers to identify and resolve potential issues before committing to the expense of full-scale manufacturing. nih.govslideshare.net

Key considerations during the scale-up of salicylate synthesis include: